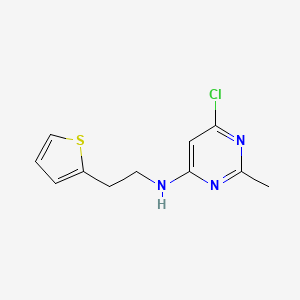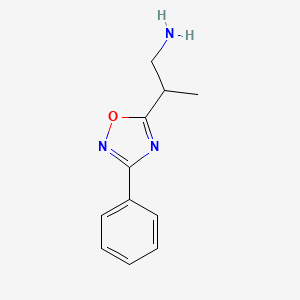
3-(1-ciclopentil-1H-pirazol-4-il)propan-1-ol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Aplicaciones Farmacéuticas
Este compuesto se utiliza como intermedio en la síntesis de Ruxolitinib, un inhibidor de molécula pequeña de las quinasas de proteínas JAK1 y JAK2 . Ruxolitinib fue el primer fármaco aprobado por la FDA en 2011 para tratar la mielofibrosis, un tipo raro de cáncer de médula ósea . También fue aprobado para una nueva indicación en 2014 para tratar pacientes con policitemia vera .
Actividad Antimicrobiana
Algunos análogos de este compuesto han mostrado una prometedora actividad antimicrobiana . Tres compuestos, 3b, 3f y 3g, mostraron más del 60% de inhibición del crecimiento micelial contra ciertos hongos .
Agentes Antituberculosos
El compuesto VIII y sus análogos, que son estructuralmente similares a “3-(1-ciclopentil-1H-pirazol-4-il)propan-1-ol”, fueron diseñados como prometedores agentes antituberculosos . Esto se logró combinando el diseño in silico, la selección virtual guiada por QSAR, la síntesis y la evaluación experimental .
Síntesis de Calconas Heterocíclicas
Este compuesto también se puede utilizar en la síntesis de nuevas calconas heterocíclicas . Estas calconas tienen una amplia gama de aplicaciones en química medicinal debido a sus diversas actividades biológicas.
Preparación de Pirazoles Pirimidinílicos
El compuesto también se utiliza en la preparación de pirazoles pirimidinílicos . Estos compuestos han mostrado potencial como agentes terapéuticos en diversas enfermedades.
Mecanismo De Acción
The exact mechanism of action of 3-(1-cyclopentyl-1H-pyrazol-4-yl)propan-1-ol is not yet fully understood. However, it is believed that 3-(1-cyclopentyl-1H-pyrazol-4-yl)propan-1-ol modulates the activity of several neurotransmitters, such as serotonin, dopamine, and noradrenaline, in the brain. It is believed that 3-(1-cyclopentyl-1H-pyrazol-4-yl)propan-1-ol increases the activity of these neurotransmitters, which in turn can lead to a variety of effects, such as increased alertness, improved mood, and enhanced cognitive performance.
Biochemical and Physiological Effects
3-(1-cyclopentyl-1H-pyrazol-4-yl)propan-1-ol has been found to have a wide range of biochemical and physiological effects. It has been found to increase the activity of several neurotransmitters, such as serotonin, dopamine, and noradrenaline, in the brain. This can lead to a variety of effects, such as increased alertness, improved mood, and enhanced cognitive performance. 3-(1-cyclopentyl-1H-pyrazol-4-yl)propan-1-ol has also been found to increase the release of hormones, such as adrenaline and noradrenaline, which can lead to increased energy levels and improved physical performance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(1-cyclopentyl-1H-pyrazol-4-yl)propan-1-ol has several advantages for use in lab experiments. It is a relatively stable compound, and it is easy to synthesize in high yields. It is also relatively non-toxic, which makes it safe to use in experiments. However, 3-(1-cyclopentyl-1H-pyrazol-4-yl)propan-1-ol can be difficult to obtain in large quantities, and it can be expensive. Additionally, 3-(1-cyclopentyl-1H-pyrazol-4-yl)propan-1-ol is a synthetic compound, and it is not found naturally in the body, which can limit its use in some experiments.
Direcciones Futuras
There are several potential future directions for the use of 3-(1-cyclopentyl-1H-pyrazol-4-yl)propan-1-ol in scientific research. 3-(1-cyclopentyl-1H-pyrazol-4-yl)propan-1-ol could be used to investigate the role of neurotransmitters in the brain, as well as the effects of drugs on the brain. Additionally, it could be used to study the effects of stress on the brain, as well as the effects of aging on the brain. 3-(1-cyclopentyl-1H-pyrazol-4-yl)propan-1-ol could also be used to investigate the effects of hormones on the body, as well as to study the effects of certain substances on the body. Finally, 3-(1-cyclopentyl-1H-pyrazol-4-yl)propan-1-ol could be used to investigate the effects of certain drugs on the body, such as the effects of antidepressants and antipsychotics on the brain.
Propiedades
IUPAC Name |
3-(1-cyclopentylpyrazol-4-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c14-7-3-4-10-8-12-13(9-10)11-5-1-2-6-11/h8-9,11,14H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGYUEMINPKHLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C=N2)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


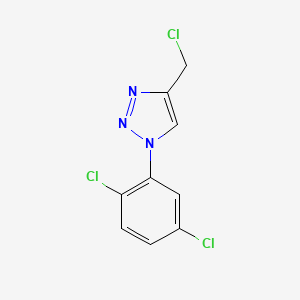
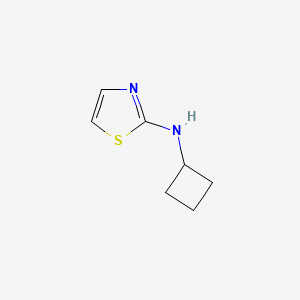
![N-[(2,4-dichlorophenyl)methyl]cyclobutanamine](/img/structure/B1467480.png)

![N-[(4-fluoro-3-methylphenyl)methyl]cyclobutanamine](/img/structure/B1467482.png)

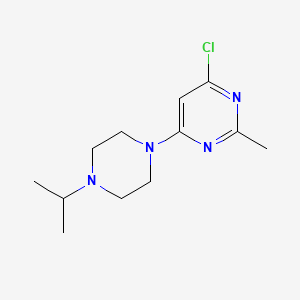


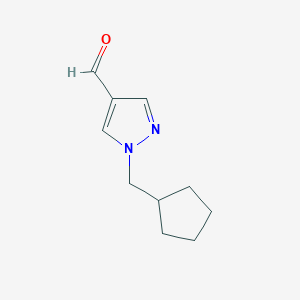
![[1-(2-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467494.png)

